molecular formula C16H17N3O2 B3834706 N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide

Cat. No.: B3834706
M. Wt: 283.32 g/mol
InChI Key: ZIQHKSGKHMULCI-WQRHYEAKSA-N
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Description

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide can be achieved through the following steps:

    Condensation Reaction: The primary amine (4-aminophenyl) reacts with an aldehyde or ketone (4-methoxybenzaldehyde) under acidic or basic conditions to form the Schiff base.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the Schiff base is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the aminophenyl group may be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the primary amine and the carbonyl compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the aminophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Regeneration of the primary amine and the carbonyl compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic materials with specific properties.

Mechanism of Action

The mechanism by which N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Molecular Pathways: It may interfere with signaling pathways by binding to receptors or other proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-4-methoxybenzamide
  • N-(4-aminophenyl)-4-ethoxybenzamide
  • N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide

Uniqueness

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide is unique due to its specific structural features, such as the presence of both the methoxy group and the Schiff base linkage

Properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(12-3-7-14(17)8-4-12)18-19-16(20)13-5-9-15(21-2)10-6-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQHKSGKHMULCI-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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